molecular formula C10H11BrClNO2 B1529599 Methyl 6-bromoindoline-4-carboxylate hydrochloride CAS No. 1240523-96-9

Methyl 6-bromoindoline-4-carboxylate hydrochloride

Cat. No.: B1529599
CAS No.: 1240523-96-9
M. Wt: 292.55 g/mol
InChI Key: MBLUGEKCWMZYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromoindoline-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H11BrClNO2 and its molecular weight is 292.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h4-5,12H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLUGEKCWMZYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNC2=CC(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 2000 ml flask were added of methyl 6-bromo-1H-indole-4-carboxylate 54.1.A (20.0 g, 78.7 mmole), 500 ml of DCM, 100 ml of TFA and triethylsilane (19 ml, 236 mmole). The reaction was stirred at room temperature for 16 hours at which time the reaction was partitioned between 1500 ml of DCM and 500 ml of saturated sodiumbicarbonate and the solvent was removed. The crude solid was resuspended in a 1 to 1 mixture 300 ml of EtAc/hexane and then HCl added (24 ml of 4N in Dioxane, 94.4 mmole), at which time the product crashed out. The solid was collected and dried to give of methyl 6-bromoindoline-4-carboxylate HCl 54.1.B as an off white solid (19.1 g, 85% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-bromoindoline-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 6-bromoindoline-4-carboxylate hydrochloride
Reactant of Route 3
Methyl 6-bromoindoline-4-carboxylate hydrochloride
Reactant of Route 4
Methyl 6-bromoindoline-4-carboxylate hydrochloride
Reactant of Route 5
Methyl 6-bromoindoline-4-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromoindoline-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.